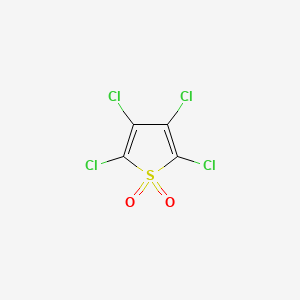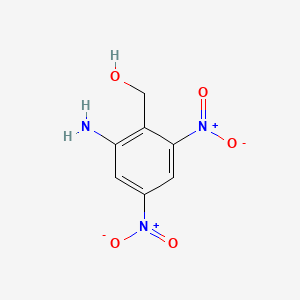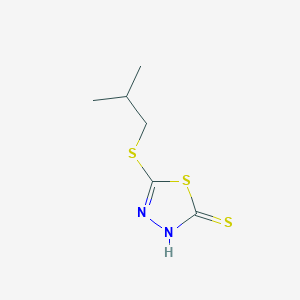![molecular formula C14H8F3N B1621492 3-[3-(Trifluormethyl)phenyl]benzonitril CAS No. 893734-87-7](/img/structure/B1621492.png)
3-[3-(Trifluormethyl)phenyl]benzonitril
Übersicht
Beschreibung
“3-[3-(Trifluoromethyl)phenyl]benzonitrile” is a chemical compound with the molecular formula C14H8F3N . It is also known by its CAS number 893734-87-7 .
Molecular Structure Analysis
The molecular structure of “3-[3-(Trifluoromethyl)phenyl]benzonitrile” consists of a benzonitrile group attached to a phenyl ring with a trifluoromethyl group. The molecular weight of this compound is 247.22 .Physical and Chemical Properties Analysis
“3-[3-(Trifluoromethyl)phenyl]benzonitrile” has a molar mass of 247.22 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen
Die Trifluormethylgruppe (-CF3) ist eine häufige funktionelle Gruppe in vielen von der FDA zugelassenen Medikamenten . Es wurde festgestellt, dass ein Molekül mit einer -CF3-Gruppe, die an einem tertiären stereogenen Zentrum in einem heteroaliphatischen Ring gebunden ist, eine verbesserte Arzneimittelwirksamkeit gegenüber der Hemmung des reversen Transkriptase-Enzyms aufwies . Dies deutet darauf hin, dass „3-[3-(Trifluormethyl)phenyl]benzonitril“ möglicherweise bei der Entwicklung neuer Arzneimittel eingesetzt werden könnte.
Organische Synthese
“this compound” kann als Referenzverbindung bei der Bestimmung der Elektronenaffinität von 1,3,5,7-Cyclooctatetraen (COT) verwendet werden . Dies zeigt seinen potenziellen Einsatz in der organischen Synthese und der Untersuchung von Reaktionsmechanismen.
Materialwissenschaft
In der Materialwissenschaft könnte „this compound“ bei der Synthese neuer Materialien eingesetzt werden. So wurde es beispielsweise bei der Synthese von 5,10,15,20-Tetraporshyrin 4- {4-Naphthalen-2-yl-5- -imidazol-1-yl}-piperidin verwendet .
Pflanzenschutzmittel
Angesichts der Verbreitung der Trifluormethylgruppe in Pflanzenschutzmitteln , könnte „this compound“ möglicherweise bei der Entwicklung neuer Pestizide oder Herbizide eingesetzt werden.
Elektronik
Die Trifluormethylgruppe findet sich auch häufig in Verbindungen, die in der Elektronikindustrie verwendet werden . Daher könnte „this compound“ möglicherweise bei der Entwicklung neuer elektronischer Materialien oder Geräte eingesetzt werden.
Katalyse
Die Trifluormethylgruppe weist einzigartige Eigenschaften auf, die die Reaktivität von Molekülen beeinflussen können . Dies deutet darauf hin, dass „this compound“ möglicherweise bei der Entwicklung neuer Katalysatoren eingesetzt werden könnte.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N/c15-14(16,17)13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTIXQZVGRDESK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362656 | |
| Record name | 3-[3-(trifluoromethyl)phenyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893734-87-7 | |
| Record name | 3-[3-(trifluoromethyl)phenyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6,6''-Dimethyl-[2,2':6',2''-terpyridine]-4'-carboxylic acid ethyl ester](/img/structure/B1621418.png)



![(2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol](/img/structure/B1621422.png)


![3-[5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B1621430.png)


